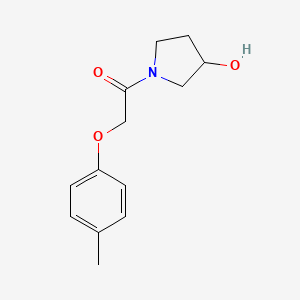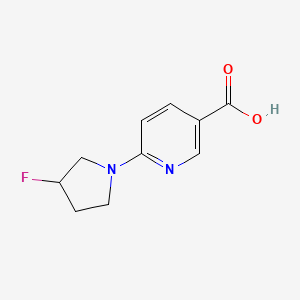
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid
説明
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Nicotinic acid primarily targets the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells .
Mode of Action
Nicotinic acid binds to its receptors, triggering a series of intracellular events. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and a reduction in the breakdown of triglycerides in adipose tissue .
Biochemical Pathways
Nicotinic acid is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins. It acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in these metabolic processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine .
Result of Action
The action of nicotinic acid leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol levels. This can help in the prevention and treatment of atherosclerosis .
Action Environment
The action of nicotinic acid can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .
生化学分析
Biochemical Properties
6-(3-Fluoropyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with nicotinic acid receptors, influencing their activity. Additionally, it interacts with enzymes involved in the metabolism of nicotinic acid, such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase. These interactions are crucial for the regulation of cellular energy metabolism and redox reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate nicotinic acid receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways. This activation can result in altered gene expression and metabolic changes, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to their activation. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors. Additionally, this compound can inhibit or activate specific enzymes involved in nicotinic acid metabolism, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial effects, such as improved energy metabolism and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and degradation of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, impacting cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting cellular processes such as energy metabolism and redox reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its role in cellular processes, such as energy metabolism and redox balance .
特性
IUPAC Name |
6-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXZWYQEMDDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




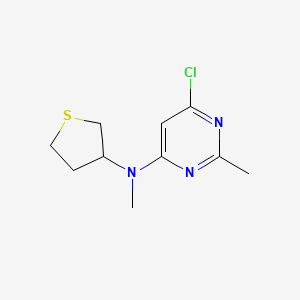
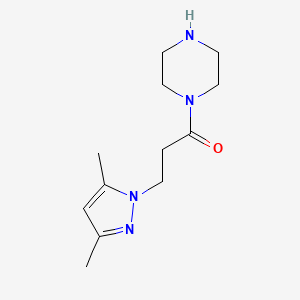
![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)
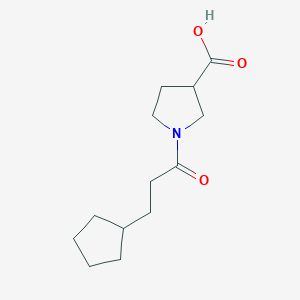
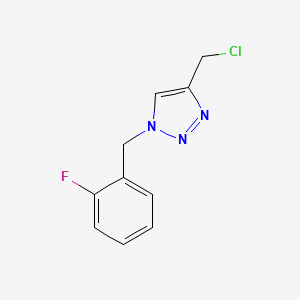
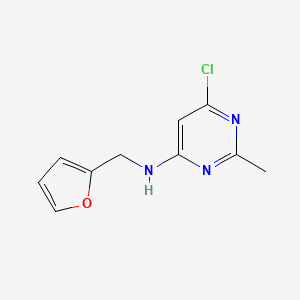
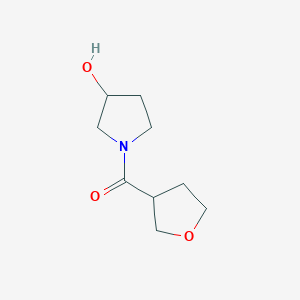
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
